2-Fluoroethyl acetate
Overview
Description
2-Fluoroethyl acetate is an organic compound with the chemical formula C4H7FO2 . It is a colorless liquid with a distinct fruity odor. This compound is known for its solubility in water and various organic solvents, making it a versatile chemical in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroethyl acetate can be synthesized through the reaction of 2-fluoro-1-ethanol with acetic anhydride . The reaction typically proceeds under mild conditions, producing this compound and acetic acid as a byproduct .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same basic reaction but is scaled up to accommodate larger quantities. The process is optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce and .
Substitution Reactions: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation: Oxidative conditions can convert this compound into corresponding carboxylic acids or other oxidized products
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2-Fluoroethanol and acetic acid.
Substitution: Various substituted ethyl acetates.
Scientific Research Applications
2-Fluoroethyl acetate has several applications in scientific research:
PET Imaging Agents: Derivatives of this compound, such as 2-(4-(2-[18F]fluoroethoxy)benzamido)acetate, are used in tumor imaging due to their stability and radiochemical purity.
Lithium Batteries: It is used as a co-solvent in lithium secondary batteries, improving cycling efficiency and suppressing discharge capacity fading
Brain Metabolism Studies: Used as a marker for glial metabolism in the brain, providing insights into regional brain metabolism.
Cancer Treatment: Fluorinated derivatives are explored for their potential in cancer diagnosis and monitoring.
Synthesis of Fluorinated Compounds: Utilized in the biochemical synthesis of complex fluorinated molecules for pharmaceutical and agrochemical research.
Mechanism of Action
The mechanism of action of 2-fluoroethyl acetate involves its interaction with various molecular targets and pathways:
Metabolic Pathways: Once inside the body, this compound can be metabolized to 2-fluoroethanol and acetic acid. .
Molecular Targets: The compound can interact with enzymes and proteins, altering their function and leading to various biological effects
Comparison with Similar Compounds
Ethyl Fluoroacetate: Similar in structure but with different physical and chemical properties.
2-Fluoroethanol: A precursor in the synthesis of 2-fluoroethyl acetate.
Fluoroacetic Acid: Shares the fluorine atom but differs significantly in reactivity and applications
Uniqueness: this compound is unique due to its combination of a fluorine atom and an ester functional group, providing distinct reactivity and solubility properties. This makes it particularly useful in specialized applications such as PET imaging and lithium battery technology .
Properties
IUPAC Name |
2-fluoroethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDYNYCZGYOXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196759 | |
Record name | beta-Fluoroethylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-26-0 | |
Record name | Ethanol, 2-fluoro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Fluoroethylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Fluoroethylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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